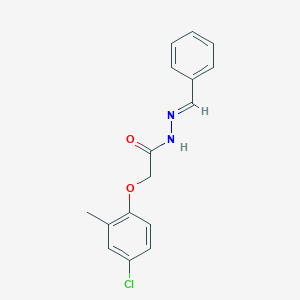
2-Benzoyl-4-tert-butylbenzoic acid
Descripción general
Descripción
2-Benzoyl-4-tert-butylbenzoic acid, also known as BBA, is a highly researched compound in the field of organic chemistry. It is a white crystalline solid, which is commonly used as a starting material for the synthesis of various organic compounds. BBA has several applications in scientific research, particularly in the field of drug discovery.
Mecanismo De Acción
The exact mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid is not fully understood. However, it has been suggested that 2-Benzoyl-4-tert-butylbenzoic acid may inhibit the activity of certain enzymes or proteins involved in cellular signaling pathways. This may lead to the suppression of tumor growth or the reduction of inflammation.
Biochemical and Physiological Effects:
2-Benzoyl-4-tert-butylbenzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes involved in inflammation. 2-Benzoyl-4-tert-butylbenzoic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Benzoyl-4-tert-butylbenzoic acid is its high purity, which makes it a reliable starting material for the synthesis of other organic compounds. However, 2-Benzoyl-4-tert-butylbenzoic acid has some limitations in lab experiments. It is highly sensitive to air and moisture, which can cause it to degrade quickly. Additionally, 2-Benzoyl-4-tert-butylbenzoic acid is relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of 2-Benzoyl-4-tert-butylbenzoic acid. One potential area of focus is the development of new anti-cancer drugs based on the structure of 2-Benzoyl-4-tert-butylbenzoic acid. Another area of interest is the investigation of the mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid, which could provide insights into the development of new therapies for a range of diseases. Additionally, the synthesis of new derivatives of 2-Benzoyl-4-tert-butylbenzoic acid could lead to the discovery of new compounds with novel biological activities.
Aplicaciones Científicas De Investigación
2-Benzoyl-4-tert-butylbenzoic acid has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Benzoyl-4-tert-butylbenzoic acid has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
Fórmula molecular |
C18H18O3 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-benzoyl-4-tert-butylbenzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-9-10-14(17(20)21)15(11-13)16(19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21) |
Clave InChI |
YOQDGPBVHQXIMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)